molecular formula C15H22N2O4S2 B6761765 N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6761765
M. Wt: 358.5 g/mol
InChI Key: MMOARLPSLMBHCX-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c18-14(13-10-17-15(22-13)12-2-1-7-21-12)16-6-3-11-4-8-23(19,20)9-5-11/h10-12H,1-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOARLPSLMBHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C(=O)NCCC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the oxolan-2-yl and 1,1-dioxothian-4-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The compound’s biological activities are often attributed to its ability to inhibit or activate specific pathways within cells .

Comparison with Similar Compounds

Similar compounds to N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:

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